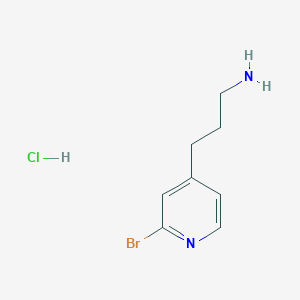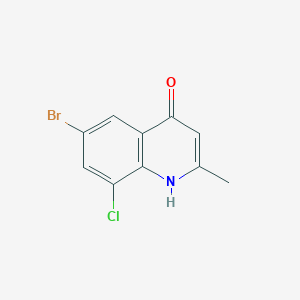
6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and halogenating agents.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating reagents, are used.
Cyclization: The cyclization of the intermediate compounds leads to the formation of the quinoline ring system. This step often involves the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-8-methyl-1,4-dihydroquinolin-4-one
- 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
Uniqueness
6-Bromo-8-chloro-2-methyl-1,4-dihydroquinolin-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the quinoline core makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H7BrClNO |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
6-bromo-8-chloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
KUUVSJUBIWXYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
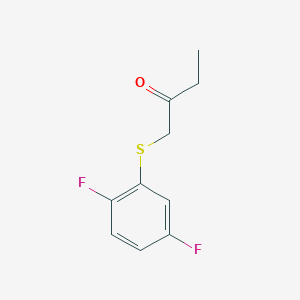
![tert-butyl N-[4-fluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B13566039.png)
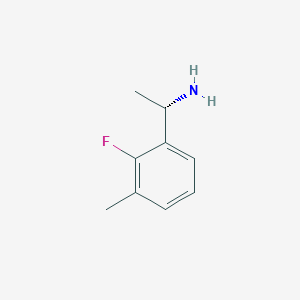


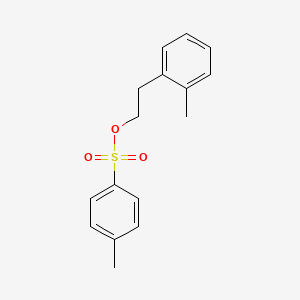
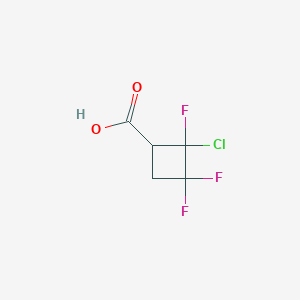
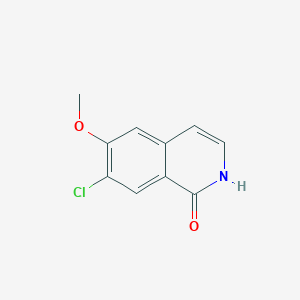

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
